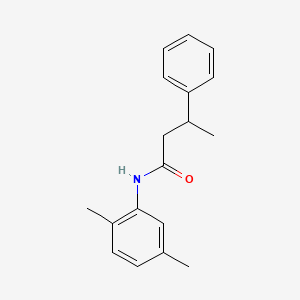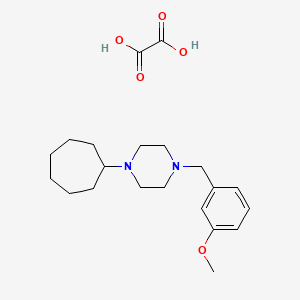![molecular formula C13H20N2O2 B4971955 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition where there is a lack of oxygen supply to tissues. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in regulating the response to hypoxia.
Mechanism of Action
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile inhibits the activity of prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in HIF-1α. Hydroxylated HIF-1α is recognized by von Hippel-Lindau protein, which targets it for degradation via the ubiquitin-proteasome pathway. By inhibiting prolyl hydroxylase enzymes, 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile stabilizes HIF-1α and promotes its translocation to the nucleus, where it induces the expression of target genes involved in the cellular response to hypoxia.
Biochemical and Physiological Effects
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to induce a wide range of biochemical and physiological effects, including increased expression of angiogenic factors, glucose transporters, and erythropoietin. It also promotes the survival of cells under hypoxic conditions and enhances the therapeutic efficacy of radiation and chemotherapy in cancer cells. 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in various organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or facilities. 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile is easy to use and has a high degree of reproducibility, making it a valuable tool for studying the effects of hypoxia on cellular processes. However, 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has some limitations, including its potential toxicity at high concentrations and its non-specific effects on other cellular processes. It is important to optimize the concentration and duration of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile treatment to minimize these effects.
Future Directions
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has the potential to be used in a wide range of scientific research applications, including cancer biology, regenerative medicine, and neurobiology. Future research should focus on optimizing the synthesis method of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile to improve its yield and purity. It is also important to investigate the long-term effects of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile treatment on cellular processes and to develop more specific inhibitors of prolyl hydroxylase enzymes. Finally, the clinical potential of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile as a therapeutic agent should be explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile involves the reaction of 1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-ol with cyanogen bromide in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile. The yield of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile can be improved by using a more efficient catalyst or optimizing the reaction conditions.
Scientific Research Applications
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been extensively used in scientific research as a hypoxia-mimicking agent. It has been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in the cellular response to hypoxia. 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been used to study the effects of hypoxia on various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of HIF-1α in cancer development and progression.
properties
IUPAC Name |
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,17-10-4-6-14)5-3-7-15-8-11-16-12-9-15/h4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSJLMIMRTPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN1CCOCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5735698 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)

![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)

![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)
![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4971958.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4971964.png)
